

Spectroscopic Profile of 4-Bromomethcathinone: A Technical Guide

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Compound of Interest

Compound Name:	4-Bromomethcathinone
CAS No.:	486459-03-4
Cat. No.:	B12749380

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromomethcathinone** (4-BMC), a synthetic cathinone of significant interest in forensic chemistry and pharmacological research. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-BMC, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Bromomethcathinone** hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.80 - 7.90	d	8.6	2 x Aromatic CH (H-2', H-6')
7.70 - 7.80	d	8.6	2 x Aromatic CH (H-3', H-5')
5.05 - 5.10	q	7.5	1 x CH
2.81 - 2.83	s	-	3 x N-CH ₃
1.61 - 1.62	d	7.0	3 x CH ₃

¹³C NMR Data

While a complete, experimentally verified peak list for ¹³C NMR of **4-Bromomethcathinone** is not readily available in the reviewed literature, characteristic chemical shifts can be predicted based on the structure and data from similar compounds. The carbonyl carbon is expected to appear significantly downfield.

Predicted Chemical Shift (δ) ppm	Assignment
~195	C=O
130-140	Aromatic C-Br
128-135	Aromatic CH
~60	CH-N
~30	N-CH ₃
~15	CH ₃

Infrared (IR) Spectroscopy

FTIR-ATR

The following table lists the characteristic absorption bands observed in the FTIR-ATR spectrum of **4-Bromomethcathinone** hydrochloride.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2700	Broad	N-H stretch (secondary amine salt)
~1685	Strong	C=O stretch (ketone)
~1585	Medium	C=C stretch (aromatic ring)
~1465	Medium	C-H bend (aliphatic)
~825	Strong	C-H bend (para-substituted aromatic)

Mass Spectrometry (MS)

GC-MS (Electron Ionization - EI)

- Retention Time: 7.584 min[1]

The following table lists the major fragment ions observed in the EI mass spectrum of **4-Bromomethcathinone**.

m/z	Relative Intensity (%)	Putative Fragment
58	100	[CH ₃ CH=NHCH ₃] ⁺
183/185	40	[BrC ₆ H ₄ CO] ⁺
241/243	15	[M] ⁺ (Molecular Ion)
77	10	[C ₆ H ₅] ⁺
155/157	10	[BrC ₆ H ₄] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following protocol is based on the methodology described by the SWGDRUG monograph.

[1]

- Sample Preparation: Approximately 25 mg of **4-Bromomethcathinone** HCl was dissolved in Deuterium Oxide (D₂O). Tetramethylsilane (TMS) or a suitable internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) was added for referencing the chemical shifts to 0.00 ppm.
- Instrumentation: A 400 MHz NMR spectrometer was used for the analysis.
- Acquisition Parameters:
 - Spectral Width: The spectral width was set to encompass signals from at least -3 ppm to 13 ppm.
 - Pulse Angle: A 90° pulse angle was utilized.
 - Delay Between Pulses: A relaxation delay of 45 seconds was employed between pulses to ensure accurate integration.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR data was obtained using an Attenuated Total Reflectance (ATR) sampling technique.

[1]

- Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory (1 bounce) was used.
- Sample Preparation: A small amount of the solid **4-Bromomethcathinone** HCl powder was placed directly onto the diamond ATR crystal.
- Scan Parameters:
 - Number of Scans: 32 scans were co-added for both the sample and the background.
 - Resolution: The spectral resolution was set to 4 cm⁻¹.

- Sample Gain: A sample gain of 8 was used.
- Aperture: The instrument aperture was set to 150.

Gas Chromatography-Mass Spectrometry (GC-MS)

The following GC-MS protocol provides a validated method for the analysis of **4-Bromomethcathinone**.^[1]

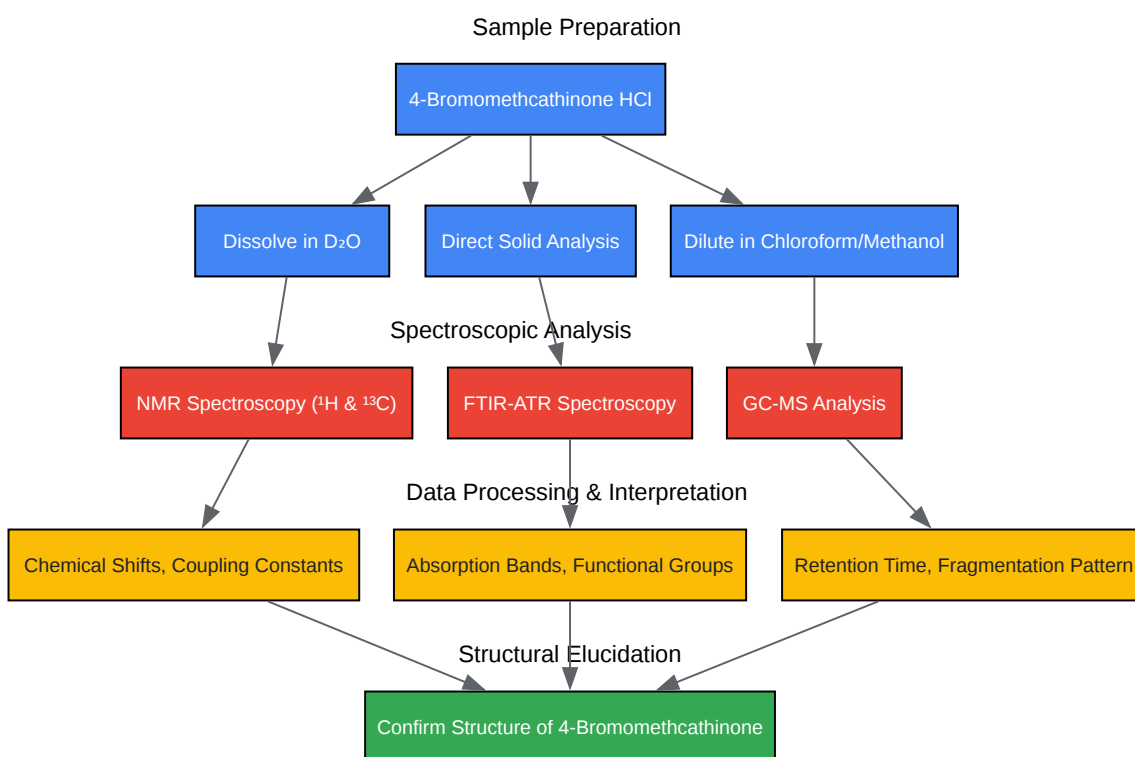
- Sample Preparation: The analyte was diluted to approximately 4 mg/mL in a 1:1 mixture of chloroform and methanol.
- Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector was used.
- Chromatographic Conditions:
 - Column: A DB-1 MS (or equivalent) column with dimensions of 30 m x 0.25 mm x 0.25 μ m was used.
 - Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
 - Injector Temperature: The injector was maintained at 280°C.
 - Oven Temperature Program: The oven temperature was initially held at 100°C for 1.0 minute, then ramped to 300°C at a rate of 12°C/min, and finally held at 300°C for 9.0 minutes.
 - Injection: A 1 μ L sample was injected with a split ratio of 20:1.
- Mass Spectrometer Conditions:
 - MSD Transfer Line Temperature: 280°C.
 - MS Source Temperature: 230°C.
 - MS Quadrupole Temperature: 150°C.
 - Mass Scan Range: The mass spectrometer scanned from m/z 30 to 550.

- Acquisition Mode: Data was acquired in scan mode.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound such as **4-Bromomethcathinone**.



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Caption: General workflow for spectroscopic analysis.

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References

- [1. swgdrug.org \[swgdrug.org\]](http://swgdrug.org)
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